(5-Ethyl-2-fluorophenyl)methanol
CAS No.:
Cat. No.: VC18036767
Molecular Formula: C9H11FO
Molecular Weight: 154.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11FO |
|---|---|
| Molecular Weight | 154.18 g/mol |
| IUPAC Name | (5-ethyl-2-fluorophenyl)methanol |
| Standard InChI | InChI=1S/C9H11FO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5,11H,2,6H2,1H3 |
| Standard InChI Key | AMOZESNYUMIWDE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C=C1)F)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(5-Ethyl-2-fluorophenyl)methanol (C₉H₁₁FO) features a benzene ring with three substituents:
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Fluorine at the 2-position, imparting electron-withdrawing effects.
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Ethyl group at the 5-position, contributing steric bulk and lipophilicity.
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Hydroxymethyl group at the 1-position, enabling hydrogen bonding and reactivity in esterification or oxidation reactions.
The spatial arrangement of these groups influences the compound’s electronic distribution, solubility, and intermolecular interactions.
Physical Properties
While direct measurements for (5-Ethyl-2-fluorophenyl)methanol are scarce, analogous compounds provide insights:
| Property | Value (Analog-Based Estimate) | Source Compound Reference |
|---|---|---|
| Molecular Weight | 154.18 g/mol | |
| Boiling Point | ~220–240°C (decomposes) | |
| Solubility in Water | Low (≤1 mg/mL) | |
| LogP (Partition Coeff.) | 2.1–2.5 |
The low water solubility aligns with hydrophobic contributions from the ethyl group, while the LogP suggests moderate lipophilicity, suitable for organic solvent-based reactions .
Spectroscopic Characteristics
Predicted spectroscopic data based on structural analogs:
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IR Spectroscopy: O-H stretch (~3200–3600 cm⁻¹), C-F stretch (~1100–1250 cm⁻¹), and aromatic C=C stretches (~1450–1600 cm⁻¹).
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NMR:
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¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), hydroxymethyl (-CH₂OH) protons (δ 4.5–4.7 ppm), and ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂).
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¹³C NMR: Fluorine-coupled carbons (C-2, δ 160–165 ppm), ethyl carbons (C-5, δ 15–25 ppm for CH₃, δ 30–40 ppm for CH₂), and hydroxymethyl carbon (δ 60–65 ppm) .
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Synthesis and Reactivity
Reduction of 5-Ethyl-2-fluorobenzaldehyde
A plausible route involves the reduction of 5-ethyl-2-fluorobenzaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
This method mirrors the reduction of aromatic aldehydes to benzyl alcohols, typically achieving yields of 70–85% under mild conditions .
Nucleophilic Aromatic Substitution
Alternative synthesis via halogenated intermediates:
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Bromination: Introduce bromine at the 3-position of 2-fluoro-5-ethyltoluene.
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Hydrolysis: Replace bromine with a hydroxyl group under basic conditions.
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Reduction: Reduce the resulting aldehyde to the alcohol.
This pathway is less efficient due to multiple steps but offers regioselective control .
Reactivity Profile
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Esterification: Reacts with acyl chlorides or anhydrides to form esters.
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Oxidation: Converts to 5-ethyl-2-fluorobenzoic acid using strong oxidizers like KMnO₄.
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Electrophilic Substitution: Fluorine directs incoming electrophiles to the 4- and 6-positions of the ring.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Benzyl alcohols are pivotal in synthesizing active pharmaceutical ingredients (APIs). For example, fluorinated analogs serve as precursors to antipsychotics and anti-inflammatory agents. The ethyl group enhances metabolic stability, while fluorine improves bioavailability .
Agrochemicals
Fluorinated alcohols are intermediates in herbicides and pesticides. The compound’s lipophilicity aids in penetrating plant cuticles, enhancing efficacy.
Material Science
Potential use in liquid crystals or polymer precursors, leveraging its aromatic rigidity and functional groups for cross-linking.
Environmental and Regulatory Considerations
Ecotoxicity
Limited data exist, but fluorinated aromatics often exhibit persistence. Recommend biodegradability testing under OECD guidelines.
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